molecular formula C14H24N4O B5684702 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride

Cat. No. B5684702
M. Wt: 264.37 g/mol
InChI Key: AAEMAQBPCTZYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is commonly referred to as "EIP" and is a pyrazole derivative.

Mechanism of Action

The exact mechanism of action of EIP is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
EIP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as SOD and CAT. EIP has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using EIP in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EIP. One area of interest is its potential use as a therapeutic agent in the treatment of Alzheimer's disease. EIP has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. EIP has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. Further research is needed to determine the full potential of EIP in these and other areas.

Synthesis Methods

The synthesis of EIP involves the reaction of 1-ethyl-3-isobutyl-1H-pyrazol-5-amine with pyrrolidine-3-carboxylic acid, followed by acylation with chloroformic acid. The resulting product is then purified and converted to the hydrochloride salt form.

Scientific Research Applications

EIP has been studied extensively for its potential applications in research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. EIP has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-4-18-13(8-12(16-18)7-10(2)3)14(19)17-6-5-11(15)9-17/h8,10-11H,4-7,9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEMAQBPCTZYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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